5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide

Catalog No.
S12991460
CAS No.
M.F
C22H21F4N5O3
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)...

Product Name

5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-(1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide

Molecular Formula

C22H21F4N5O3

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)

InChI Key

FWZAWAUZXYCBKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N

5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which is characterized by its unique structural features. The compound includes a pyrazole ring substituted with various functional groups, including an amino group and a carboxamide group. Its structural formula can be represented as follows:

C19H20F3N5O2\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_2

This compound has gained attention due to its potential pharmaceutical applications, particularly in medicinal chemistry.

The chemical reactivity of 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide is largely dictated by its functional groups. The amino group can act as a nucleophile in various reactions, such as acylation or alkylation. The carboxamide group can participate in hydrolysis or condensation reactions. Furthermore, the presence of the trifluoropropane moiety suggests potential interactions with electrophiles due to the electron-withdrawing nature of fluorine atoms.

Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide has shown promising results as an inhibitor of tubulin polymerization, suggesting its potential as an anticancer agent. Studies have demonstrated that it can induce cell cycle arrest in cancer cells by interacting with specific binding sites on tubulin .

The synthesis of 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide involves several steps:

  • Preparation of Intermediates: Key intermediates are synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions.
  • Coupling Reaction: The final compound is typically formed via a coupling reaction between the appropriate pyrazole derivative and the benzamido moiety.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

This compound has significant potential in pharmaceutical applications due to its biological activity. It may be explored for:

  • Cancer Treatment: As a potential chemotherapeutic agent targeting tubulin.
  • Anti-inflammatory Therapies: Leveraging its ability to modulate inflammatory pathways.
  • Antimicrobial

Interaction studies have focused on understanding how 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide binds to biological targets. Molecular docking studies suggest that it interacts effectively with the colchicine binding site on tubulin. This interaction is crucial for its mechanism of action as an anticancer agent .

Several compounds share structural similarities with 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-Amino-PyrazoleAmino group at position 3Anti-inflammatory
4-Amino-PyrazoleAmino group at position 4Anticancer
5-Amino-PyrazoleAmino group at position 5Antimicrobial

Uniqueness

The uniqueness of 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide lies in its trifluoropropane substituent and specific benzamido side chain which enhance its binding affinity and selectivity towards tubulin compared to other pyrazoles. This structural distinction may contribute to its unique pharmacological profile and effectiveness against cancer cells.

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

479.15805220 g/mol

Monoisotopic Mass

479.15805220 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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